4-chloro-1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine
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Overview
Description
4-chloro-1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by a fused ring system consisting of a triazole ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-chloropyridine-3-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then subjected to cyclization with methyl iodide in the presence of a base, such as potassium carbonate, to yield the desired triazolopyridine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The triazole ring can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted triazolopyridines, while oxidation reactions can produce triazolopyridine N-oxides .
Scientific Research Applications
4-chloro-1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine has a wide range of scientific research applications:
Medicinal Chemistry: This compound has been investigated for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of enzymes and receptors involved in various diseases.
Materials Science: It is used in the design and synthesis of novel materials with unique electronic and optical properties.
Organic Synthesis: The compound serves as a versatile building block in the synthesis of more complex heterocyclic systems.
Mechanism of Action
The mechanism of action of 4-chloro-1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with active sites, leading to inhibition or modulation of the target’s activity . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with a similar fused ring system but with a pyrazole ring instead of a triazole ring.
Pyrazolo[3,4-d]pyrimidine: A compound with a fused pyrazole and pyrimidine ring system, often investigated for its biological activities.
Uniqueness
4-chloro-1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine is unique due to its specific ring structure and the presence of a chlorine atom, which can be exploited for further functionalization.
Properties
CAS No. |
186958-84-9 |
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Molecular Formula |
C6H5ClN4 |
Molecular Weight |
168.58 g/mol |
IUPAC Name |
4-chloro-1-methyltriazolo[4,5-c]pyridine |
InChI |
InChI=1S/C6H5ClN4/c1-11-4-2-3-8-6(7)5(4)9-10-11/h2-3H,1H3 |
InChI Key |
USOZWBFLRCFYDC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=NC=C2)Cl)N=N1 |
Purity |
95 |
Origin of Product |
United States |
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